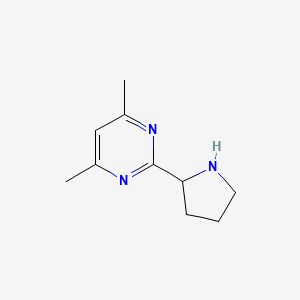

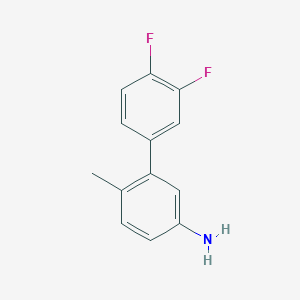

![molecular formula C9H15NO3 B1401201 Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate CAS No. 934664-42-3](/img/structure/B1401201.png)

Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate

Overview

Description

Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is a chemical compound with the molecular weight of 185.22 . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More detailed physical and chemical properties such as its density, melting point, and boiling point were not available in the search results .Scientific Research Applications

Synthesis and Derivative Formation

Synthesis Routes and Structural Analysis

The compound tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound to Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, has been synthesized through scalable and efficient routes. These synthetic pathways are significant as they provide a convenient starting point for further selective derivation, leading to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009). Additionally, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been elucidated through various spectroscopic techniques and X-ray diffraction analysis, affirming its complex bicyclo[2.2.2]octane structure (Moriguchi et al., 2014).

Reactions and Transformations

Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has been shown to react with N,N-dimethylformamide dimethyl acetal to produce isomeric condensation products, indicating the compound’s reactivity and potential for further chemical transformations (Moskalenko & Boev, 2012). Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have also been obtained via highly regioselective cycloaddition reactions, further showcasing the versatility of these compounds in synthetic organic chemistry (Molchanov & Tran, 2013).

Chirality and Configuration

Absolute Configuration Determination

The absolute configurations of compounds like 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one have been assigned using NMR spectroscopy, including NOESY correlations and chemical shift anisotropy calculations. This highlights the compound's relevance in stereochemical studies and the understanding of molecular interactions (Jakubowska et al., 2013).

Mechanism of Action

The mechanism of action for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is not specified in the search results. The mechanism of action for a chemical compound typically refers to how it interacts with other molecules, which is often context-dependent and can vary widely depending on the specific application or field of study .

Safety and Hazards

The safety data sheet for Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate indicates that it has some hazards associated with it. The GHS pictograms indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name |

tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-8(2,3)13-7(11)10-4-9(5-10)6-12-9/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLOFVXRGBRINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

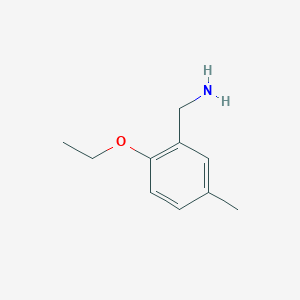

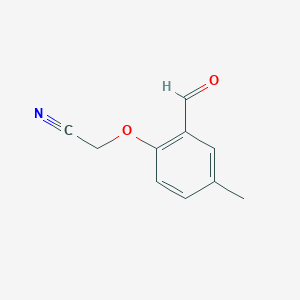

![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)

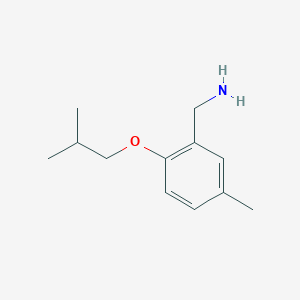

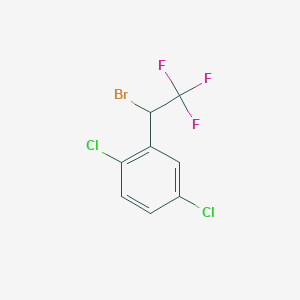

![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)